molecular formula C10H8ClN B1666326 4-Chloro-2-methylquinoline CAS No. 4295-06-1

4-Chloro-2-methylquinoline

Cat. No. B1666326
Key on ui cas rn: 4295-06-1
M. Wt: 177.63 g/mol
InChI Key: HQAIROMRVBVWSK-UHFFFAOYSA-N
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Patent
US09193687B2

Procedure details

The commercially available 4-hydroxy-2-methylquinoline (6.522 g, 41 mmol) was added portionwise to POCl3 (35 mL) in a round flask at 0° C. with stirring. The homogenous suspension was then immersed into a pre-heated at 80° C. oil bath and continuously refluxed for 4 h. The reaction mixture was cooled to room temperature and the excess POCl3 was distilled out under reduces pressure. The residue was treated carefully with ice (150 g) and then with saturated NaHCO3 aqueous solution (200 mL). The mixture was extracted with CH2Cl2 (100×3 mL), dried over Na2SO4, and evaporated in vacuo to dryness to give known 4-chloro-2-methylquinoline,52 6.10 g (84.14%) as oil, which was pure enough for using in next step. 1H NMR (DMSO) δ 2.61 (3H, s, Me), 7.66 (1H, s, ArH), 7.67-7.71 (1H, m, ArH), 7.82-7.85 (1H, s, ArH), 8.01 (1H, d, J=6.7 Hz, ArH), 8.12-8.14 (1H, s, ArH). Anal. Calcd. for (C10H8ClN): C, 67.62; H, 4.54; N, 7.89. Found: C, 67.62; H, 4.54; N, 7.89.
Quantity
6.522 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
4-chloro-2-methylquinoline,52
Quantity
6.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
6.522 g
Type
reactant
Smiles
OC1=CC(=NC2=CC=CC=C12)C
Name
Quantity
35 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
4-chloro-2-methylquinoline,52
Quantity
6.1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
continuously refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the excess POCl3 was distilled out
ADDITION
Type
ADDITION
Details
The residue was treated carefully with ice (150 g)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (100×3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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